5-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine moiety, and a thiophene carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Moiety: This is achieved through nucleophilic substitution reactions, where the morpholine group is introduced to the intermediate compound.
Formation of the Thiophene Carboxamide Group: This step involves the coupling of the thiophene ring with the carboxamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Final Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with protein active sites, while the morpholine moiety can enhance solubility and bioavailability. The thiophene carboxamide group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
- **5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S2.ClH/c1-26-13-3-4-14(27-2)18-17(13)22-20(30-18)24(8-7-23-9-11-28-12-10-23)19(25)15-5-6-16(21)29-15;/h3-6H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDYKPLETABAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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